molecular formula C14H16F3N3O3 B2547015 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1257551-72-6

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2547015
CAS No.: 1257551-72-6
M. Wt: 331.295
InChI Key: AHWVTZAPJQHFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a methoxyphenyl group, an oxoimidazolidinyl moiety, and a trifluoroethylacetamide group

Scientific Research Applications

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation risk. If it is reactive, it could pose a risk of chemical burns or reactions .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. For example, it could be studied as a potential drug, a chemical intermediate, or a material with unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with an isocyanate or carbodiimide under controlled conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazolidinone intermediate.

    Attachment of the Trifluoroethylacetamide Group: The final step involves the reaction of the intermediate with a trifluoroethylacetamide derivative, typically under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the trifluoroethylacetamide moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and bases under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethyl group enhances its stability and lipophilicity, while the methoxyphenyl and oxoimidazolidinone moieties contribute to its reactivity and potential biological activities.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O3/c1-23-11-4-2-10(3-5-11)20-7-6-19(13(20)22)8-12(21)18-9-14(15,16)17/h2-5H,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWVTZAPJQHFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.